molecular formula C20H21N3O2 B11015683 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide

Cat. No.: B11015683
M. Wt: 335.4 g/mol
InChI Key: WLTUSPAYHNGTSS-UHFFFAOYSA-N
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Description

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide is a complex organic compound that features a unique combination of pyrrole, tetrahydropyran, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Construction of the Tetrahydropyran Ring: This can be achieved via the Prins reaction, where an aldehyde reacts with an alkene in the presence of an acid catalyst.

    Coupling with Quinoline: The quinoline moiety can be introduced through a nucleophilic substitution reaction, where a quinoline derivative reacts with an appropriate leaving group on the tetrahydropyran ring.

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and tetrahydropyran rings.

    Reduction: Reduction reactions can target the quinoline moiety, converting it to a dihydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole and tetrahydropyran rings.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features, which may confer specific biological activities.

    Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.

Mechanism of Action

The mechanism of action of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole and quinoline moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler or less diverse molecules.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

2-(4-pyrrol-1-yloxan-4-yl)-N-quinolin-5-ylacetamide

InChI

InChI=1S/C20H21N3O2/c24-19(22-18-7-3-6-17-16(18)5-4-10-21-17)15-20(8-13-25-14-9-20)23-11-1-2-12-23/h1-7,10-12H,8-9,13-15H2,(H,22,24)

InChI Key

WLTUSPAYHNGTSS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NC2=CC=CC3=C2C=CC=N3)N4C=CC=C4

Origin of Product

United States

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